molecular formula C11H10N2O2 B112229 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 199682-73-0

3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B112229
CAS No.: 199682-73-0
M. Wt: 202.21 g/mol
InChI Key: QSGGFCPKXTULQQ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Reductive Amination

    The compound has been utilized in reductive amination reactions. For instance, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was reacted with 3-chloro-4-flouroaniline using NaBH4/I2 as a reducing agent, yielding secondary amines significant in pharmaceuticals and fine chemicals production (Bawa, Ahmad, & Kumar, 2009).

  • Formation of Schiff Bases

    It's been used to react with chitosan, forming Schiff bases of chitosan. These Schiff bases showed antimicrobial activity against various bacteria and fungi, illustrating the compound's potential in creating biologically active materials (Hamed et al., 2020).

  • Creation of Pharmacophore Linked Derivatives

    A derivative of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde was used to prepare thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives, indicating its versatility in synthesizing diverse pharmacophore-linked compounds (Khalifa, Nossier, & Al-Omar, 2017).

Biological Activities

  • Antimicrobial and Antioxidant Properties

    Derivatives of this compound, such as 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde, have been shown to possess antimicrobial and antioxidant activities. This is significant for pharmaceutical applications where such properties are essential (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

  • Antioxidant and Anti-Inflammatory Activity

    1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives synthesized from this compound exhibited notable antioxidant and anti-inflammatory activities, demonstrating its potential in developing anti-inflammatory drugs (Sudha, Subbaiah, & Mahalakshmi, 2021).

Additional Applications

  • Ultrasound-Assisted Synthesis

    The compound has been used in ultrasound-assisted synthesis methods to create quinolinyl chalcones with promising antimicrobial properties. This showcases an innovative approach to chemical synthesis using this compound (Prasath et al., 2015).

  • Structural and Spectroscopic Analysis

    Studies involving the compound have also focused on its structural and spectroscopic properties, essential for understanding its physical and chemical characteristics in various applications (Mary et al., 2015).

Mechanism of Action

Properties

IUPAC Name

5-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)11-9(7-14)6-12-13-11/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGGFCPKXTULQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353207
Record name 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199682-73-0
Record name 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research highlights the synthesis of thiazolidinone, thiazole, and thiazoline derivatives incorporating a pyrazole ring. Could 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde be employed as a starting material for similar syntheses? What advantages might the methoxyphenyl group introduce to the final compounds' properties?

A1: It's plausible that this compound could serve as a precursor for synthesizing analogous thiazolidinone, thiazole, and thiazoline derivatives. The presence of the aldehyde group makes it a suitable electrophile for various reactions, including those with nucleophilic nitrogen and sulfur atoms commonly involved in forming these heterocycles [].

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